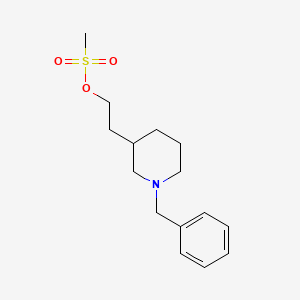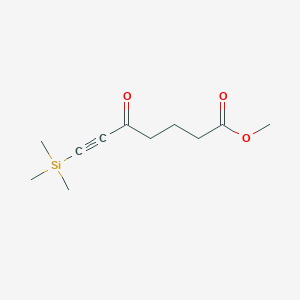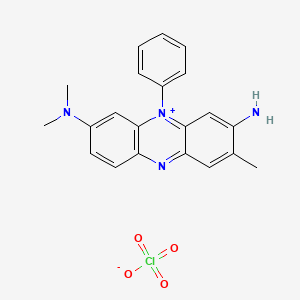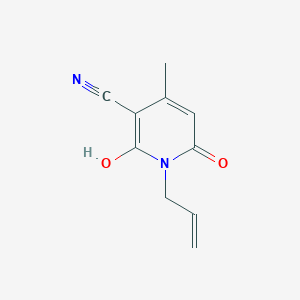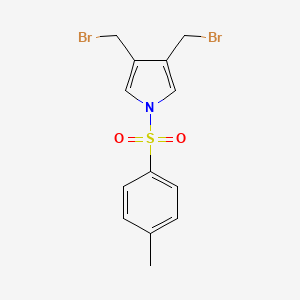
(6-Bromohexyl)diethylamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromohexyl)diethylamine hydrobromide is an organic compound with the molecular formula C10H23Br2N. It is a derivative of hexylamine, where the hexyl chain is substituted with a bromo group at the sixth position and diethylamine at the terminal nitrogen. This compound is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromohexyl)diethylamine hydrobromide typically involves the reaction of 6-bromohexanol with diethylamine in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromohexyl)diethylamine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the corresponding hexylamine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic substitution: Products include azidohexylamine, thiocyanatohexylamine, and methoxyhexylamine.
Oxidation: Products include hexanoic acid and hexanal.
Reduction: The major product is hexylamine.
Wissenschaftliche Forschungsanwendungen
(6-Bromohexyl)diethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the preparation of various polymers and catalysts.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (6-Bromohexyl)diethylamine hydrobromide involves its interaction with various molecular targets. The bromo group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify other molecules. The diethylamine moiety can interact with biological receptors or enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromohexylamine hydrobromide: Similar structure but lacks the diethylamine group.
Diethylamine hydrobromide: Contains the diethylamine moiety but lacks the hexyl chain and bromo group.
Hexylamine: Lacks both the bromo and diethylamine groups.
Uniqueness
(6-Bromohexyl)diethylamine hydrobromide is unique due to the presence of both the bromo and diethylamine groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and scientific research.
Eigenschaften
CAS-Nummer |
64993-14-2 |
|---|---|
Molekularformel |
C10H23Br2N |
Molekulargewicht |
317.10 g/mol |
IUPAC-Name |
6-bromo-N,N-diethylhexan-1-amine;hydrobromide |
InChI |
InChI=1S/C10H22BrN.BrH/c1-3-12(4-2)10-8-6-5-7-9-11;/h3-10H2,1-2H3;1H |
InChI-Schlüssel |
PEEFONXCSVHYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCCCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


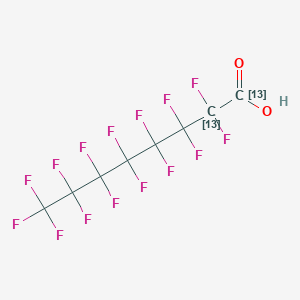
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

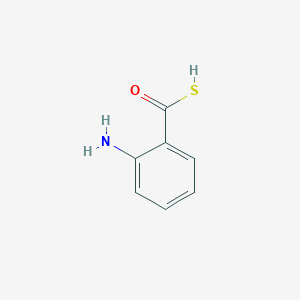
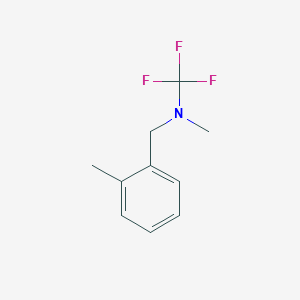
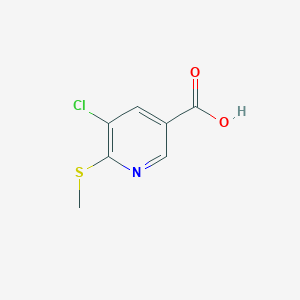
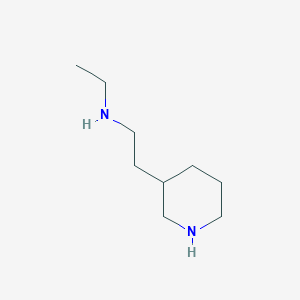
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)
